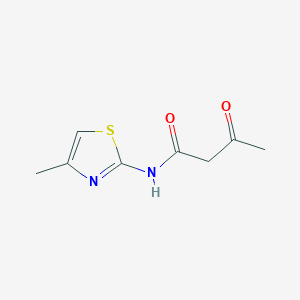![molecular formula C10H8F6N4 B12050791 1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane CAS No. 242461-13-8](/img/structure/B12050791.png)
1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of trifluoromethyl groups at the 5-position of the pyrazole rings imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane typically involves the reaction of appropriate pyrazole precursors with trifluoromethylating agents. One common method is the cyclization of 3,5-bis(trifluoromethyl)pyrazole derivatives under controlled conditions . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane can undergo various chemical reactions, including:
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong bases, oxidizing agents, reducing agents, and various solvents such as DMSO, THF, and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can result in the formation of new functionalized pyrazole compounds .
Scientific Research Applications
1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially leading to the inhibition of key enzymes or receptors involved in disease processes . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane include other pyrazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
242461-13-8 |
|---|---|
Molecular Formula |
C10H8F6N4 |
Molecular Weight |
298.19 g/mol |
IUPAC Name |
3-(trifluoromethyl)-5-[2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]-1H-pyrazole |
InChI |
InChI=1S/C10H8F6N4/c11-9(12,13)7-3-5(17-19-7)1-2-6-4-8(20-18-6)10(14,15)16/h3-4H,1-2H2,(H,17,19)(H,18,20) |
InChI Key |
YMHSXCISNAUEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1C(F)(F)F)CCC2=CC(=NN2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


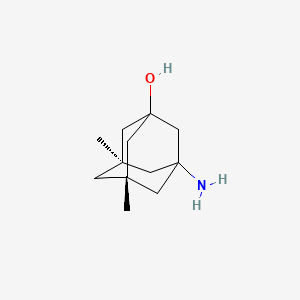


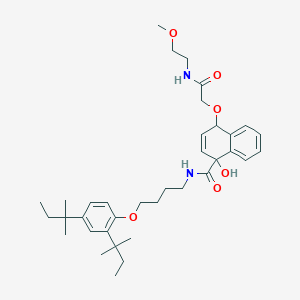
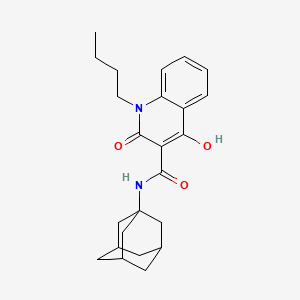
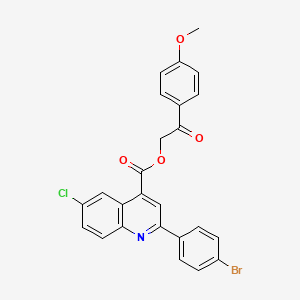
![2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12050763.png)
![2-(2,3-dichlorophenoxy)-N'-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B12050767.png)

![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050779.png)

![Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B12050802.png)
